2-Bromobutane

Descripción

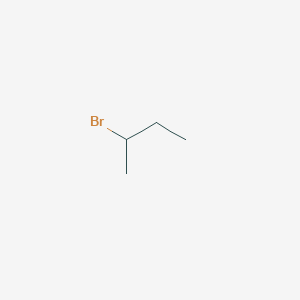

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSXAPQYNGXVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Record name | 2-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2652 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021499 | |

| Record name | 2-Bromobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromobutane appears as a colorless to pale-yellow colored liquid with a pleasant odor. Flash point 65 °F. Insoluble in water and denser than water. Vapors are heavier than air and may be narcotic in high concentrations. Used to make other chemicals., Colorless liquid with a pleasant odor; [Hawley] | |

| Record name | 2-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2652 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

196.5 °F at 760 mmHg (USCG, 1999), 91.2 °C | |

| Record name | 2-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2652 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

70 °F (USCG, 1999), 21.1 °C, 70 °F (Open Cup) | |

| Record name | 2-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2652 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol and ether; insoluble in water. | |

| Record name | 2-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.258 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2425 at 25 °C/25 °C | |

| Record name | 2-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2652 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

57.0 [mmHg], 57 mm Hg at 25 °C (extrapolated) | |

| Record name | 2-Bromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

78-76-2 | |

| Record name | 2-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2652 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSI829JO4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-169.4 °F (USCG, 1999), -112 °C | |

| Record name | 2-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2652 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Investigations of Reactions Involving 2 Bromobutane

Nucleophilic Substitution Reactions

2-Bromobutane serves as a key substrate in the study of nucleophilic substitution reactions, which are fundamental in organic chemistry. These reactions involve the replacement of the bromine atom (the leaving group) by a nucleophile. The two primary mechanisms for these reactions are the SN2 (Substitution Nucleophilic Bimolecular) and S_N1 (Substitution Nucleophilic Unimolecular) pathways.

S_N1 Reaction Mechanisms and Racemization

In contrast to the S_N2 mechanism, the S_N1 reaction is a multi-step process. The rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. chemistrysteps.com This is a first-order reaction, with the rate depending only on the concentration of the this compound. libretexts.org

The reaction of an optically active this compound via an S_N1 mechanism typically leads to racemization. doubtnut.com The initial step is the departure of the bromide ion, forming a planar, sp²-hybridized secondary carbocation. chemistrysteps.com This carbocation is achiral. The nucleophile can then attack this planar intermediate from either face with roughly equal probability. chemistrysteps.commasterorganicchemistry.com Attack from one side leads to a product with the same configuration as the starting material (retention), while attack from the other side results in a product with the inverted configuration (inversion). masterorganicchemistry.com This results in a nearly racemic mixture of the two enantiomeric products, meaning the product is optically inactive. libretexts.orgdoubtnut.com For example, the hydrolysis of optically active this compound results in the formation of (±)-butan-2-ol. doubtnut.com

Factors that favor the S_N1 pathway for this compound include the use of a polar protic solvent (like water or ethanol) which can stabilize the carbocation intermediate, and a weak nucleophile. brainly.inlibretexts.org It is important to note that carbocation rearrangements can occur if a more stable carbocation can be formed. youtube.com

| Feature | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Mechanism | Two-step, involves a carbocation intermediate. | One-step, concerted mechanism. chemistrysteps.com |

| Rate Law | First-order: Rate = k[this compound]. libretexts.org | Second-order: Rate = k[this compound][Nucleophile]. quizlet.com |

| Stereochemistry | Racemization (mixture of inversion and retention). doubtnut.commasterorganicchemistry.com | Complete inversion of configuration. masterorganicchemistry.comquora.com |

| Favored by | Polar protic solvents, weak nucleophiles. brainly.inlibretexts.org | Polar aprotic solvents, strong nucleophiles. quizlet.comaakash.ac.in |

Carbocation Intermediate Formation and Planar Geometry

In the SN1 (substitution, nucleophilic, unimolecular) reaction of this compound, the rate-determining step involves the spontaneous dissociation of the carbon-bromine bond to form a carbocation intermediate. This process is initiated by the departure of the bromide leaving group, resulting in a secondary carbocation at the second carbon position.

The formation of this carbocation is a critical event that dictates the stereochemical outcome of the reaction. libretexts.org The carbon atom bearing the positive charge undergoes a change in hybridization from sp³ in the starting material to sp² in the carbocation. libretexts.org This sp² hybridization results in a trigonal planar geometry around the carbocation center. libretexts.orglibretexts.org The three groups attached to the carbocationic carbon lie in the same plane, with the unhybridized p-orbital perpendicular to this plane. libretexts.org

Nucleophilic Attack on Carbocation and Stereochemical Outcomes

Following the formation of the planar carbocation, the nucleophile can attack this intermediate from either face of the plane with equal probability. libretexts.orglibretexts.org This non-discriminatory attack leads to the formation of two stereoisomers if the carbon atom is a chiral center, as is the case with this compound.

If the starting material is an enantiomerically pure sample of this compound (e.g., (R)-2-bromobutane or (S)-2-bromobutane), the SN1 reaction will result in a racemic mixture of the product. embibe.comembibe.com This means that both the retention and inversion of the original stereochemistry will be observed in roughly equal amounts, leading to a product with no net optical activity. embibe.com The attack from the same side as the departing leaving group results in retention of configuration, while attack from the opposite side leads to inversion of configuration. pbworks.com

Factors Influencing SN1 Reaction Rates and Product Distribution

Several factors significantly influence the rate of SN1 reactions and the distribution of products. The stability of the carbocation intermediate is paramount; more substituted carbocations are more stable and thus form faster. youtube.comchemistrysteps.com Being a secondary substrate, this compound forms a secondary carbocation, which is more stable than a primary carbocation but less stable than a tertiary one. youtube.com

The nature of the leaving group also plays a crucial role. A good leaving group, which is a weak base, will depart more readily, accelerating the rate-determining step. libretexts.org Bromide is considered a good leaving group. fiveable.me While the strength of the nucleophile does not affect the rate of an SN1 reaction because it is not involved in the rate-determining step, its concentration and relative reactivity can influence the product distribution if there are competing nucleophiles. libretexts.orgshaalaa.com

Competitive SN1/SN2 Pathways and Influencing Parameters

As a secondary alkyl halide, this compound is prone to undergo both SN1 and SN2 reactions concurrently. pbworks.com The predominant pathway is determined by a delicate balance of several experimental parameters.

Nucleophile Strength and Basicity

The nature of the nucleophile is a critical determinant in the competition between SN1 and SN2 pathways. Strong nucleophiles, which are often strong bases, favor the SN2 mechanism. libretexts.orglibretexts.org A strong nucleophile will attack the substrate in a concerted step before the leaving group has a chance to depart on its own. shaalaa.com

Weak nucleophiles, on the other hand, are not reactive enough to initiate an SN2 reaction and will wait for the formation of a carbocation intermediate, thus favoring the SN1 pathway. aakash.ac.in The basicity of the nucleophile is also a factor, as stronger bases can also promote elimination (E2) reactions as a competing pathway. nih.gov

| Nucleophile Strength | Favored Pathway | Mechanism |

|---|---|---|

| Strong (e.g., I⁻, OH⁻, RO⁻) | SN2 | The nucleophile actively displaces the leaving group in a single, concerted step. shaalaa.comlibretexts.org |

| Weak (e.g., H₂O, ROH) | SN1 | The nucleophile waits for the formation of the carbocation intermediate before attacking. aakash.ac.in |

Temperature Effects on SN1 vs. SN2 Dominance

Temperature plays a critical role in the competition between substitution (SN1/SN2) and elimination (E1/E2) reactions. For reactions involving this compound, an increase in temperature generally favors elimination over substitution. masterorganicchemistry.comaskfilo.com This is because elimination reactions typically have a higher activation energy than their substitution counterparts. askfilo.com Raising the temperature provides the necessary energy to overcome this barrier, thus increasing the proportion of elimination products. askfilo.com

For bimolecular reactions (SN2 and E2), the elimination pathway has a higher Arrhenius energy of activation by approximately 1-2 kcal/mol compared to substitution. masterorganicchemistry.com Consequently, elimination has a larger temperature coefficient, and its rate increases more significantly with a rise in temperature. masterorganicchemistry.com For instance, the reaction of this compound with sodium ethoxide (NaOEt) in ethanol (B145695) demonstrates this trend. At 25°C, the reaction yields 82% alkene products (E2), which increases to 91.4% at 80°C. masterorganicchemistry.com

Table 1: Effect of Temperature on Alkene Yield from this compound with NaOEt in Ethanol

| Temperature (°C) | Alkene Product Yield (%) |

|---|---|

| 25 | 82.0 |

| 80 | 91.4 |

This phenomenon can be attributed to the transition state of elimination reactions being more entropically favored. The breaking of two bonds to form two molecules (alkene and H-base) leads to an increase in disorder compared to the substitution reaction where one molecule is simply replaced by another.

Elimination Reactions

E2 Reaction Mechanisms and Stereoselectivity

The bimolecular elimination (E2) reaction is a concerted, single-step process where a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group (α-carbon), and the leaving group departs simultaneously, resulting in the formation of a double bond. chemistrysteps.comlibretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate (this compound) and the base, exhibiting second-order kinetics. libretexts.orgyoutube.com

A key requirement for the E2 mechanism is a specific spatial arrangement of the proton being abstracted and the leaving group. They must be in an anti-periplanar conformation, meaning they lie in the same plane but on opposite sides of the carbon-carbon bond. chemistrysteps.comchemistrysteps.comyoutube.com This alignment allows for the smooth overlap of the C-H sigma bonding orbital with the C-Br anti-bonding sigma orbital to form the new pi bond of the alkene. youtube.comyoutube.com

The E2 reaction of this compound proceeds through a concerted anti-elimination pathway. This means the base removes a β-hydrogen that is in an anti-periplanar position relative to the bromine atom. chemistrysteps.commsu.edu This specific geometric requirement dictates the stereochemical outcome of the reaction. The anti-periplanar arrangement is energetically favored as it allows the molecule to be in a staggered conformation, which minimizes steric strain in the transition state. libretexts.org This is in contrast to a syn-periplanar arrangement, which would require an eclipsed conformation and is therefore less stable. youtube.com The necessity of this anti-orientation has been a cornerstone in understanding the stereospecificity of E2 reactions. masterorganicchemistry.com

The elimination of HBr from this compound can result in the formation of two constitutional isomers: 1-butene (B85601) and 2-butene (B3427860). doubtnut.comshaalaa.comaskfilo.com This is because there are two different sets of β-hydrogens that can be abstracted by the base. Abstraction of a proton from the methyl group (C1) leads to the formation of 1-butene, while abstraction of a proton from the methylene (B1212753) group (C3) results in 2-butene. doubtnut.comlibretexts.org

Typically, the reaction yields a mixture of these products, with 2-butene being the predominant one. For example, when this compound reacts with a strong base like potassium hydroxide (B78521) in alcohol, the product mixture often consists of approximately 80% 2-butene and 20% 1-butene. libretexts.orgwolfram.com

The preferential formation of the more substituted alkene is described by Zaitsev's rule. libretexts.orgorgoreview.com This empirical rule states that in an elimination reaction, the major product will be the more stable alkene, which is typically the one with the more highly substituted double bond. askfilo.comlibretexts.org In the case of this compound, 2-butene is a disubstituted alkene, whereas 1-butene is a monosubstituted alkene. The increased stability of 2-butene is attributed to hyperconjugation. orgoreview.com Therefore, with small, strong bases like hydroxide or ethoxide, 2-butene (the Zaitsev product) is the major product. orgoreview.comlibretexts.org

Conversely, the formation of the less substituted alkene, 1-butene, is known as the Hofmann product. The Hofmann product becomes the major product when a bulky, sterically hindered base, such as potassium tert-butoxide, is used. libretexts.orgchemistrysteps.com The large size of the base makes it difficult to access the more sterically hindered internal β-hydrogen on C3, so it preferentially abstracts a more accessible proton from the terminal methyl group (C1). orgoreview.comchemistrysteps.com

Table 2: Regioselectivity in the Elimination of this compound

| Base | Major Product | Rule Followed |

|---|---|---|

| Potassium Hydroxide (KOH) | 2-Butene | Zaitsev |

| Sodium Ethoxide (NaOEt) | 2-Butene | Zaitsev |

| Potassium tert-Butoxide (KOtBu) | 1-Butene | Hofmann |

The formation of 2-butene from this compound can lead to two geometric isomers: cis-2-butene (B86535) and trans-2-butene. wolfram.com The E2 reaction is stereoselective, meaning that one stereoisomer is formed in greater amounts than the other. chemistrysteps.com The trans isomer is generally the major product because it is more stable due to reduced steric strain between the methyl groups on opposite sides of the double bond. chemistrysteps.comlibretexts.org

The ratio of trans- to cis-2-butene can be significant. For example, in the elimination of this compound, the ratio of trans-2-butene to cis-2-butene is often found to be around 6:1. msu.edulibretexts.org This outcome is a direct consequence of the anti-periplanar transition state. There are two conformations that allow for anti-elimination to form 2-butene. The conformation leading to the trans product is lower in energy (more stable) than the one leading to the cis product, hence it proceeds through a lower energy transition state and forms faster. libretexts.orgyoutube.com

Table 3: Product Distribution in the E2 Elimination of this compound with a Small Base

| Product | Approximate Yield (%) | Classification |

|---|---|---|

| 1-Butene | 20 | Hofmann Product |

| trans-2-Butene | ~69 | Zaitsev Product (Major Stereoisomer) |

| cis-2-Butene | ~11 | Zaitsev Product (Minor Stereoisomer) |

E1 Reaction Mechanisms

The E1 (Elimination, Unimolecular) reaction is a type of elimination reaction that proceeds through a two-step mechanism, with the formation of a carbocation intermediate. For this compound, a secondary alkyl halide, the E1 pathway is significant under specific conditions, such as in the presence of a weak base and a polar protic solvent.

The hallmark of the E1 mechanism is the formation of a carbocation intermediate. reddit.comreddit.com In the case of this compound, the reaction is initiated by the departure of the bromide leaving group, which is the slow, rate-determining step. reddit.com This dissociation of the carbon-bromine bond results in the formation of a secondary (sec-butyl) carbocation.

The stability of this carbocation is a crucial factor influencing the reaction rate. Secondary carbocations are more stable than primary carbocations due to hyperconjugation, where adjacent C-H sigma bonds help to delocalize the positive charge. reddit.com However, they are less stable than tertiary carbocations. The formation of this planar carbocation intermediate means that any stereochemical information from the starting this compound is lost. In the second step of the E1 reaction, a weak base (often the solvent itself) abstracts a proton from a carbon atom adjacent to the positively charged carbon. This leads to the formation of a double bond and the final alkene products. For the sec-butyl carbocation, deprotonation can occur from either the adjacent primary carbon (C1) or the adjacent secondary carbon (C3), leading to a mixture of butene isomers, primarily 1-butene and 2-butene.

Due to the formation of a common carbocation intermediate, E1 reactions are in direct competition with SN1 (Substitution, Nucleophilic, Unimolecular) reactions. reddit.comyoutube.com Once the sec-butyl carbocation is formed from this compound, it can either be attacked by a nucleophile to yield a substitution product (SN1 pathway) or be deprotonated by a base to form an alkene (E1 pathway).

The reaction conditions play a pivotal role in determining the ratio of E1 to SN1 products. Factors such as the nature of the solvent, the strength of the nucleophile/base, and the temperature can shift the balance between these two competing pathways. youtube.com For instance, with a weak nucleophile that is also a weak base, such as in the solvolysis of this compound in ethanol, a mixture of substitution (2-ethoxybutane) and elimination (1-butene and 2-butene) products is typically observed.

Radical Reactions and Mechanisms

Investigations into the radical reactions of this compound, particularly in the gas phase, reveal complex dissociation pathways governed by the formation of a radical cation intermediate. The behavior of this transient species has been extensively studied using mass spectrometry techniques and computational chemistry to elucidate the underlying mechanisms.

The study of the radical reactions of this compound often begins with the formation of the this compound radical cation, [CH₃CH(Br)CH₂CH₃]•+. This species is typically generated and analyzed in the gas phase under controlled conditions. Techniques such as photoelectron photoion coincidence (PEPICO) are employed to prepare the radical cation with a specific internal energy, allowing for detailed investigation of its subsequent reactions. acs.org The adiabatic and vertical ionization energies for this compound have been determined to be 9.98 eV and 10.02 eV, respectively. acs.org Once formed, this radical cation is prone to further reactions, primarily through unimolecular dissociation.

Within a narrow energy range of just 0.3 eV above the ionization limit, the this compound radical cation undergoes two primary competing unimolecular dissociation reactions: the loss of a bromine atom (Br loss) and the loss of hydrogen bromide (HBr loss). acs.org

Br Loss : This pathway involves a simple cleavage of the carbon-bromine bond, resulting in the formation of a sec-butyl cation (C₄H₉⁺) and a neutral bromine radical. acs.org This process is characterized as a rapid dissociation, occurring on a timescale faster than 10⁻⁷ s⁻¹. acs.org

HBr Loss : This channel is the lowest energy dissociation path and results in the formation of a C₄H₈•+ ion, identified as a mixture of 2-butene and methylcyclopropane (B1196493) radical cations, along with a neutral HBr molecule. acs.orgacs.org Unlike the direct Br loss, the elimination of HBr is a much slower process, with rate constants in the microsecond range, and proceeds through a more complex, concerted mechanism. acs.org Studies involving deuterated isotopologues confirm that the loss of HBr is strongly dominant over the loss of DBr, indicating a high degree of specificity in the hydrogen transfer process. acs.org

The dissociation dynamics are highly dependent on the internal energy of the parent ion. At lower energies, the slower HBr loss channel is prominent, whereas the rapid Br loss becomes more significant at higher energies. acs.org

Computational studies, particularly using density functional theory (B3LYP), have been instrumental in exploring the [C₄, H₉, Br]•+ potential energy surface (PES) to understand the intricate mechanisms of HBr loss. acs.org The analysis reveals that HBr elimination is not a single-step process but can occur via several distinct pathways involving hydrogen transfer and intermediate complexes. acs.org

Two primary mechanisms have been identified:

1,2-Elimination (Pathway a) : This mechanism begins with a 1,2-hydrogen transfer from the β-carbon (C3) to the bromine atom. This proceeds through a transition state (TS12) to form a bromonium ion intermediate, which then dissociates into HBr and the 2-butene radical cation. acs.org

1,3-H Transfer (Pathway c) : A third possible mechanism involves a 1,3-hydrogen transfer from the C1 carbon to the bromine atom via a different transition state (TS19). This leads to a different bromonium ion that can be viewed as a complex between HBr and a 1-butene radical cation. acs.org

The PES is characterized by numerous stationary points, including transition states and intermediates, which dictate the reaction pathways. The calculations suggest that the dissociation is also preceded by an extensive hydrogen exchange, which involves the intermediacy of an ionized methylcyclopropane weakly bonded to an HBr molecule. acs.org

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | This compound Radical Cation | 0.0 |

| TS12 | Transition State for 1,2-H transfer | 15.4 |

| 2 | Bromonium Ion Intermediate | 12.0 |

| C1 + HBr | 2-Butene•+ + HBr (Products) | 10.3 |

| TS19 | Transition State for 1,3-H transfer | 18.9 |

Data sourced from computational studies on the potential energy surface. The energies are relative to the this compound radical cation. acs.org

For low-energy this compound radical cations, the rate of HBr loss is too slow to be explained by classical transition state theory alone. acs.org The observed slow dissociation is successfully modeled by incorporating a quantum mechanical tunneling mechanism associated with the proton transfer step. acs.orgacs.org

The hydrogen transfer processes involved in the HBr loss mechanisms have significant energy barriers. For ions with insufficient energy to overcome these barriers classically, the reaction can still proceed via tunneling through the barrier. acs.org This is particularly relevant for the 1,2-elimination pathway. acs.org

| Parameter | Description | Calculated Value |

|---|---|---|

| ΔE | Reaction Energy | -0.12 eV |

| E₀ | Activation Energy | 0.43 eV |

| ν‡ | Imaginary Frequency | 1500i cm⁻¹ |

Data represents values from ab initio calculations used to model the tunneling mechanism in the dissociation of the this compound cation. acs.org

Synthetic Methodologies Involving 2 Bromobutane

Synthesis of 2-Bromobutane from Precursors

This compound can be synthesized from readily available precursors, with common methods involving alcohols or alkanes.

The conversion of 2-butanol (B46777) to this compound is a well-documented nucleophilic substitution reaction.

Using Hydrobromic Acid (HBr): 2-Butanol reacts with hydrobromic acid to yield this compound. wikipedia.org This reaction typically proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. In this mechanism, the hydroxyl group of 2-butanol is first protonated by HBr, converting it into a good leaving group (water). The departure of water forms a secondary carbocation intermediate. This planar carbocation can then be attacked by the bromide ion (Br⁻) from either face, leading to a racemic mixture of (2R)-2-bromobutane and (2S)-2-bromobutane if the starting 2-butanol was optically active. fishersci.sefishersci.co.ukamericanelements.com Phosphorous tribromide (PBr3) is also recognized as an effective reagent for converting 2-butanol to this compound, often providing a cleaner reaction with fewer by-products compared to HBr. wikipedia.org

Using Sulfuric Acid (H2SO4) and Ammonium (B1175870) Bromide (NH4Br): Another method involves the reaction of 2-butanol with a mixture of concentrated sulfuric acid and ammonium bromide. fishersci.caservice.gov.uk In this process, sulfuric acid acts to protonate the alcohol, facilitating the formation of the carbocation, while ammonium bromide serves as the source of the bromide nucleophile. This reaction also follows an SN1 mechanism.

Table 1: Synthesis of this compound from 2-Butanol

| Precursor | Reagents | Mechanism | Key Intermediate | Stereochemical Outcome (from chiral 2-butanol) | References |

| 2-Butanol | HBr | SN1 | Carbocation | Racemization | fishersci.sefishersci.co.ukamericanelements.comwikipedia.org |

| 2-Butanol | H2SO4 / NH4Br | SN1 | Carbocation | Racemization | fishersci.caservice.gov.uk |

This compound can also be synthesized through the direct bromination of butane. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst. wikipedia.orgfishersci.be For instance, the synthesis of (±)-2-bromobutane has been reported using hydrogen bromide and ferric(III) bromide in dichloromethane (B109758) at 25°C for 0.3 hours, achieving a high yield of 99%. sigmaaldrich.com This process generally proceeds via a free-radical halogenation mechanism.

Table 2: Synthesis of this compound from Butane

| Precursor | Reagents | Conditions | Yield (if specified) | References |

| Butane | Bromine (Br2) and Catalyst | Not always specified, but common | - | wikipedia.orgfishersci.be |

| Butane | HBr; Ferric(III) Bromide (FeBr3) | Dichloromethane, 25°C, 0.3 h | 99% | sigmaaldrich.com |

Applications as a Reagent in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its carbon-bromine bond, which can be readily cleaved in various reactions.

One of the most significant applications of this compound is its use in the formation of Grignard reagents. Reacting this compound with magnesium metal in an anhydrous solvent, such as diethyl ether, produces sec-butylmagnesium bromide (CH3CH2CH(CH3)MgBr). fishersci.atfishersci.beepa.govmpg.defishersci.ca This organometallic compound is a powerful nucleophile and a strong base, making it invaluable for forming new carbon-carbon bonds. mpg.defishersci.ca Grignard reagents are widely utilized in reactions with carbonyl compounds (aldehydes, ketones, esters) to synthesize alcohols, and with carbon dioxide to produce carboxylic acids. mpg.defishersci.ca

Table 3: Formation of Grignard Reagents from this compound

| Starting Material | Reagents | Solvent | Product | Application | References |

| This compound | Magnesium | Anhydrous Ether | sec-Butylmagnesium Bromide | Nucleophilic addition, C-C bond formation | fishersci.atfishersci.beepa.govmpg.defishersci.ca |

This compound can participate in alkylation reactions, where the butyl group is transferred to another molecule. For instance, in a "green chemistry" variation of the Friedel-Crafts alkylation, this compound has been used to alkylate p-xylene, with graphite (B72142) serving as a catalyst instead of traditional aluminum chloride. wikipedia.orglscollege.ac.in It has been observed that in certain alkylation reactions involving benzylic amines, this compound can lead to alkylation at the terminal carbon, resulting in the same product as 1-bromobutane (B133212). wikipedia.org This highlights potential regioselectivity considerations in its alkylation chemistry.

This compound is a chiral compound, meaning it exists as two non-superimposable mirror-image isomers, (2R)-2-bromobutane and (2S)-2-bromobutane. nih.govwikipedia.org Its inherent chirality makes it relevant in the synthesis and study of enantiomerically-enriched compounds. When optically active this compound undergoes nucleophilic substitution reactions, particularly those proceeding via an SN1 mechanism, racemization can occur. americanelements.com This happens because the reaction involves the formation of a planar carbocation intermediate, which can be attacked by a nucleophile from either side with equal probability, leading to a racemic mixture (an equal mixture of both enantiomers). americanelements.com While this compound itself may not always be directly employed as a chiral auxiliary or catalyst for asymmetric synthesis of other complex chiral molecules, its chiral nature and the propensity of its reactions to lead to racemic mixtures are fundamental to understanding stereochemical control in organic synthesis. The resulting racemic mixtures can then be subjected to various resolution techniques, such as kinetic resolution or chromatographic separation, to obtain enantiomerically-enriched compounds. nih.gov This property makes this compound a valuable compound for demonstrating and studying stereochemical principles in organic chemistry. nih.gov

Synthesis of Non-Nucleosides

This compound is actively utilized in the synthesis of various non-nucleosides. nih.govwikipedia.orgwikipedia.orgchemistrydocs.comuantwerpen.befishersci.campg.de It functions as an intermediate in these synthetic routes, highlighting its role in the construction of complex organic molecules beyond the scope of traditional nucleoside structures. nih.govwikipedia.orgwikipedia.orgchemistrydocs.comuantwerpen.befishersci.campg.de

Preparation of Sec-Butyl Cyanide

The preparation of sec-butyl cyanide (2-cyanobutane) can be achieved through the reaction of this compound. Specifically, this compound reacts with hydrocyanic acid to prepare its sodium salt, which subsequently yields (+-)-sec-butyl cyanide. nih.govwikipedia.orgwikipedia.orgchemistrydocs.commpg.de This transformation involves a nucleophilic substitution reaction where the cyanide ion acts as a nucleophile, displacing the bromide leaving group.

Chiral Synthesis and Stereospecific Transformations

The presence of a chiral center at the C2 position of this compound makes it an ideal compound for studying and executing chiral synthesis and stereospecific transformations. The outcomes of reactions involving this compound are often dictated by the reaction mechanism, leading to predictable stereochemical results.

Inversion of Configuration via SN2

Nucleophilic substitution bimolecular (SN2) reactions involving chiral this compound proceed with a characteristic inversion of configuration at the stereocenter. nih.govfishersci.comquora.comnih.govthegoodscentscompany.comwikipedia.org This phenomenon, known as Walden inversion, occurs because the nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group's departure. nih.govfishersci.comquora.comnih.govwikipedia.org

For instance, when (R)-2-bromobutane reacts with a nucleophile such as hydroxide (B78521) (OH⁻), the product formed is (S)-2-butanol. fishersci.comquora.com The nucleophile approaches the electrophilic carbon 180° from the carbon-bromine bond, leading to a transition state where the carbon is transiently pentacoordinated. nih.govfishersci.com As the new bond forms and the bromide leaves, the spatial arrangement of the other three groups around the carbon atom flips, analogous to an umbrella turning inside out in a strong wind, resulting in the inverted stereochemistry. nih.govfishersci.com

Racemization in SN1 Pathways

In contrast to SN2 reactions, nucleophilic substitution unimolecular (SN1) reactions involving optically active this compound typically result in racemization. thegoodscentscompany.comwikipedia.orgyoutube.comumn.edu The SN1 mechanism proceeds in two steps, with the rate-determining step being the heterolytic cleavage of the carbon-bromine bond to form a planar carbocation intermediate. wikipedia.orgyoutube.comumn.edu

Because this carbocation intermediate is planar and sp² hybridized, it can be attacked by a nucleophile from either face with approximately equal probability. wikipedia.orgyoutube.comumn.edu This leads to the formation of a racemic mixture, containing nearly equal amounts of both the (R) and (S) enantiomers of the product. thegoodscentscompany.comwikipedia.orgyoutube.comumn.edu For example, the hydrolysis of (R)-2-bromobutane via an SN1 mechanism yields a racemic mixture of (R)- and (S)-butan-2-ol. thegoodscentscompany.comumn.edu While often described as producing a 50:50 racemic mixture, some SN1 reactions may exhibit a slight preference for the inverted product due to factors like ion-pair formation, leading to a non-50:50 mixture where the inverted configuration is slightly more prevalent.

Diastereoselectivity in Multi-step Reactions

Diastereoselectivity in multi-step reactions refers to the preferential formation of one diastereomer over others when new chiral centers are created or existing ones influence the formation of new ones. While this compound, as a chiral starting material, can be incorporated into multi-step synthetic sequences, specific detailed research findings directly demonstrating its involvement in multi-step reactions with explicit discussions of diastereoselectivity were not extensively detailed within the provided search results. Generally, if a substrate possesses two chiral centers, and one undergoes racemization during an SN1 substitution while the other remains intact, a mixture of diastereomers can be obtained. umn.edu However, direct examples of this compound as a reactant in multi-step syntheses explicitly designed to achieve or study diastereoselectivity were not readily found.

Advanced Spectroscopic Characterization and Computational Studies of Reaction Pathways

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods offer non-invasive ways to probe the molecular structure and electronic environment of 2-bromobutane, providing experimental data crucial for understanding its chemical behavior.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structural features through characteristic fragmentation patterns. For this compound, electron impact (EI) mass spectrometry typically produces a molecular ion peak, albeit often a relatively tiny one, at m/z 136 and 138. docbrown.infodocbrown.info This distinctive M and M+2 pattern is a hallmark of compounds containing a bromine atom, as bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal proportions. docbrown.infodocbrown.infoyoutube.com

The base ion peak, representing the most abundant ion, for this compound is commonly observed at m/z 57. docbrown.infodocbrown.info This peak corresponds to the sec-butyl cation (C₄H₉⁺), formed by the facile cleavage of the C-Br bond, which is typically the weakest bond in the molecule. docbrown.infodocbrown.info Other prominent fragment ions include those at m/z 27, 29, 39, and 41, resulting from further C-C bond scissions and rearrangements within the hydrocarbon chain. docbrown.info The loss of HBr from the this compound radical cation, yielding a C₄H₈⁺ fragment (m/z 56) and neutral HBr, has also been investigated, with studies suggesting 1,3- and 1,4-elimination pathways, potentially involving tunneling mechanisms. researchgate.net

Table 1: Characteristic Mass Spectrometry Ions of this compound

| m/z Value | Proposed Ion Fragment | Origin/Significance |

| 136, 138 | [C₄H₉Br]⁺ | Molecular ion (M, M+2) due to ⁷⁹Br and ⁸¹Br isotopes. docbrown.info |

| 57 | [C₄H₉]⁺ | Base peak, sec-butyl cation, from C-Br bond cleavage. docbrown.infodocbrown.info |

| 107, 109 | [C₃H₇Br]⁺ | Loss of an ethyl radical (C₂H₅•) from the molecular ion. docbrown.info |

| 56 | [C₄H₈]⁺ | Loss of HBr from the molecular ion. researchgate.net |

| 27, 29, 39, 41 | Various C₃Hₓ⁺, C₂Hₓ⁺ | Further fragmentation of alkyl chains. docbrown.info |

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to characteristic bond vibrations. missouri.edu The IR spectrum of this compound exhibits typical C-H stretching vibrations in the region of approximately 2845 to 2975 cm⁻¹. docbrown.info C-H bending/deformation vibrations are observed between approximately 1270 and 1470 cm⁻¹. docbrown.info

Crucially, the C-Br stretching vibration, characteristic of alkyl bromides, typically appears in the range of approximately 550 to 650 cm⁻¹. missouri.edudocbrown.info While this band is present and expected for this compound, it is noted that C-Br absorption bands can be less diagnostically reliable compared to other functional group absorptions. missouri.edu The region from 1500 to 400 cm⁻¹ is considered the "fingerprint region" and is unique to this compound, arising from a complex set of overlapping vibrations that can be used for identification. docbrown.info

Table 2: Characteristic Infrared Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Bond/Vibration Type | Significance |

| 2845-2975 | C-H stretching | Alkane C-H bonds. docbrown.info |

| 1270-1470 | C-H bending | Alkane C-H bonds. docbrown.info |

| 550-650 | C-Br stretching | Characteristic of alkyl bromides. missouri.edudocbrown.info |

| 400-1500 | Fingerprint region | Unique to this compound for identification. docbrown.info |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure and stereochemistry of organic molecules. Both ¹H NMR and ¹³C NMR provide insights into the chemical environment of hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different chemical environments of its hydrogen atoms. This compound has nine hydrogen atoms distributed across four different chemical environments, leading to four principal resonance peaks in its low-resolution ¹H NMR spectrum. docbrown.info

The chemical shifts (δ, in ppm) are influenced by the electronegativity of the bromine atom, causing protons closer to it to be deshielded (shifted downfield). Spin-spin coupling, governed by the (n+1) rule, further splits these signals, providing information about the number of neighboring protons. docbrown.info For instance, the proton on the carbon bearing the bromine atom (CHBr) is coupled to adjacent protons, and the methyl protons at the ends of the chain are split by their neighbors. docbrown.info

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Partners |

| CH₃ (C1) | ~0.9-1.0 | Triplet | 3H | CH₂ (C2) |

| CH₃ (C4) | ~1.0-1.1 | Doublet | 3H | CHBr (C3) |

| CH₂ (C3) | ~1.8-2.0 | Multiplet | 2H | CHBr (C2) and CH₃ (C4) |

| CHBr (C2) | ~4.1-4.3 | Multiplet | 1H | CH₃ (C1) and CH₂ (C3) |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and field strength. The CH₂ protons at C3 in this compound are diastereotopic and can have slightly different chemical shifts (e.g., 1.82 and 1.84 ppm), leading to more complex splitting patterns than a simple multiplet. docbrown.infofiveable.me

This compound possesses a chiral center at the C2 carbon, meaning it exists as a pair of enantiomers: (R)-2-bromobutane and (S)-2-bromobutane. ucsb.educureffi.org While enantiomers have identical physical properties, including identical IR and mass spectra, their behavior in a chiral environment or their interaction with plane-polarized light differs. cureffi.orgvaia.com

NMR spectroscopy, particularly in the presence of chiral solvating agents or through the analysis of diastereotopic protons, can distinguish between stereoisomeric forms. For example, the two hydrogen atoms on the C3 methylene (B1212753) group in this compound are diastereotopic. fiveable.mewikipedia.org Diastereotopic protons are chemically non-equivalent and can have different chemical shifts in an NMR spectrum, leading to distinct signals. fiveable.mechemconnections.org This non-equivalence arises because their replacement by another group would generate diastereomers. wikipedia.orgchemeurope.com This subtle difference in chemical environment, even in an achiral solvent, can provide evidence for the presence of a chiral center and can be exploited to differentiate between enantiomers in specific experimental setups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry plays a vital role in understanding reaction mechanisms by modeling molecular structures, transition states, and energy profiles that are difficult to probe experimentally. For this compound, computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to investigate the energetics and pathways of its reactions, including SN1, SN2, E1, and E2 processes. researchgate.netresearchgate.netsciepub.com

For instance, computational studies have been used to generate reaction coordinate diagrams for substitution and elimination reactions involving this compound and various alkoxide bases. researchgate.net These studies examine the energetics of starting materials, possible products, and theoretical transition states, providing insights into activation energies and reaction kinetics. researchgate.netsciepub.com High-level DFT techniques have been applied to explore the potential energy surface associated with the loss of HBr from the this compound radical cation, identifying elimination pathways and the involvement of H-exchange mechanisms. researchgate.net Such computational approaches complement experimental findings by offering a molecular-level understanding of bond breaking and formation during chemical transformations.

Density Functional Theory (DFT) Calculations for Energy Surfaces and Transition States

Density Functional Theory (DFT) is a robust quantum mechanical method widely employed to investigate the electronic structure of molecules and predict their properties, including the mapping of potential energy surfaces (PES) and the identification of transition states for chemical reactions. For compounds such as this compound, DFT calculations are instrumental in understanding various reaction pathways, including nucleophilic substitution (SN2) and elimination (E2) reactions. sciepub.comsciepub.commdpi.comresearchgate.netresearchgate.netsolubilityofthings.comsouthampton.ac.uk

DFT allows for the determination of activation energies (Ea) and the detailed exploration of reaction pathways by locating stationary points on the PES, which include reactants, products, and the crucial transition states. sciepub.comsciepub.commdpi.comresearchgate.netresearchgate.netsouthampton.ac.uk These calculations can provide insights into the atomic charges and bond distances as a reaction progresses. mdpi.com The accuracy of DFT in predicting transition state geometries and energies is critical for constructing realistic potential energy surfaces and obtaining reliable vibrational frequencies. acs.org

For instance, DFT has been applied to study the E2 elimination reaction of 2-bromopropane (B125204), a structurally similar compound to this compound. These studies have provided specific activation energy values and comprehensive energy profiles for the reaction. sciepub.comsciepub.comresearchgate.net The calculated activation energies for the E2 elimination of 2-bromopropane to propene demonstrate the utility of DFT in quantifying reaction barriers. sciepub.comsciepub.comresearchgate.netresearchgate.net

Table 1: Calculated Activation Energies (Ea) for E2 Elimination of 2-Bromopropane

| Level of Theory | Medium | Activation Energy (kcal/mol) | Reference |

| HF | Vacuum | -12.4 | sciepub.comsciepub.comresearchgate.net |

| DFT | Vacuum | -27.6 | sciepub.comsciepub.comresearchgate.net |

| DFT | Solvated (Ethanol) | 2.34 | sciepub.comsciepub.comresearchgate.net |

Note: Negative activation energies, as seen in vacuum calculations, indicate that the saddle point (transition state) is lower in energy than the reactants, suggesting a highly exothermic process where the transition state is energetically more favorable than the starting materials. sciepub.comsciepub.com

Hartree-Fock (HF) Methods in Reaction Pathway Analysis

Hartree-Fock (HF) methods represent another fundamental approach in computational chemistry for analyzing reaction pathways. While HF methods approximate electron correlation by considering only the average electron density, potentially sacrificing accuracy compared to more advanced methods like DFT, they still offer valuable insights into quantum chemical concepts and organic reaction mechanisms. sciepub.comsciepub.comsolubilityofthings.comstanford.edu

HF calculations can be used to identify optimal geometries and transition states, as well as to evaluate vibrational spectra, contributing to a foundational understanding of reaction dynamics. pku.edu.cn Similar to DFT, HF methods have been employed in studies of the E2 elimination of 2-bromopropane, providing comparative data on activation energies and reaction profiles. sciepub.comsciepub.comresearchgate.net Although more sophisticated methods are often required for highly accurate descriptions of potential energy surfaces, particularly in the vicinity of transition states, HF remains a useful tool for initial explorations and for understanding the basic electronic interactions within a reacting system. pku.edu.cn

Molecular Orbital Theory (e.g., HOMO/LUMO interactions in SN2)

Molecular Orbital (MO) theory, particularly Frontier Molecular Orbital (FMO) theory, provides a powerful framework for explaining the mechanism and stereochemistry of reactions involving this compound, most notably the SN2 reaction. chemistrysteps.combluffton.edu According to FMO theory, chemical reactions occur through the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. chemistrysteps.combluffton.edu

In the context of an SN2 reaction involving this compound, the nucleophile's electrons, typically residing in its HOMO, attack the electrophilic carbon atom bearing the bromine atom. chemistrysteps.com The critical orbital on this compound for this interaction is the antibonding sigma orbital (σ) of the carbon-bromine (C-Br) bond, which serves as the LUMO. chemistrysteps.combluffton.eduyoutube.com The geometry of these orbitals dictates a "backside attack," where the nucleophile approaches the carbon atom 180° opposite to the leaving bromine group. chemistrysteps.combluffton.eduyoutube.comquora.comlibretexts.org This specific orientation ensures optimal overlap between the nucleophile's HOMO and the C-Br σ LUMO, facilitating the simultaneous formation of the new bond and the breaking of the C-Br bond in a concerted mechanism. chemistrysteps.combluffton.eduyoutube.comquora.comlibretexts.org

Reaction Coordinate Diagrams and Energetics of Intermediates and Transition States

Reaction coordinate diagrams, also known as potential energy surface or free-energy diagrams, are graphical representations illustrating the energy changes that occur during a chemical reaction. ntu.edu.sgpearson.comshimizu-uofsc.net These diagrams plot the potential energy of the system (y-axis) against the reaction progress (x-axis), providing a visual depiction of the energetic landscape from reactants to products. ntu.edu.sgpearson.comshimizu-uofsc.net

For reactions involving this compound, these diagrams are crucial for understanding the energetics of different reaction types, such as SN1, SN2, E1, and E2. libretexts.orgresearchgate.netyoutube.com Key features on these diagrams include:

Transition States (TS): Represented as peaks on the energy diagram, transition states are high-energy, unstable configurations where bonds are in the process of being simultaneously broken and/or formed. libretexts.orgntu.edu.sgpearson.comshimizu-uofsc.netyoutube.com They are fleeting and cannot be isolated. libretexts.orgntu.edu.sg

Intermediates: Shown as local minima in the valleys between energy barriers, intermediates are relatively stable structures with measurable lifetimes, though they are typically less stable than the initial reactants or final products. ntu.edu.sgpearson.comshimizu-uofsc.net Common intermediates in organic chemistry include carbocations, carbanions, or radicals. ntu.edu.sgshimizu-uofsc.net

For a concerted SN2 reaction involving this compound, the reaction coordinate diagram typically features a single transition state, reflecting its one-step mechanism without stable intermediates. libretexts.orgyoutube.com In contrast, an SN1 reaction, which is a multi-step process, would show a carbocation intermediate as a valley between two transition states. pearson.com

The activation energy (Ea), defined as the energy difference between the reactants and the transition state, dictates the rate of a reaction. sciepub.comsciepub.comshimizu-uofsc.netyoutube.com Computational studies, as exemplified by the E2 elimination of 2-bromopropane, provide quantitative values for these energy barriers, allowing for a deeper understanding of reaction kinetics and spontaneity. sciepub.comsciepub.comresearchgate.netresearchgate.net

Environmental Aspects and Degradation Pathways

Environmental Fate and Persistence

2-Bromobutane, also known as sec-butyl bromide, is expected to exist primarily as a vapor in the ambient atmosphere due to its vapor pressure of 57 mm Hg at 25 °C. nih.govguidechem.com If released into soil, it is anticipated to exhibit high mobility, with an estimated Koc of 68. nih.govguidechem.com Volatilization from moist soil surfaces is considered an important environmental fate process, supported by an estimated Henry's Law constant of 1.6 x 10⁻² atm-cu m/mole. nih.govguidechem.comechemi.com This Henry's Law constant also suggests that this compound will volatilize rapidly from water surfaces. guidechem.comechemi.com

The estimated volatilization half-life from a model river (1 meter deep, flowing 1 meter/second, with a wind velocity of 3 meters/second) is approximately 3.5 hours. guidechem.comechemi.com For a model lake (1 meter deep, flowing 0.05 meters/second, with a wind velocity of 0.5 meters/second), the estimated volatilization half-life is about 4.7 days. guidechem.comechemi.com this compound is also expected to volatilize from dry soil surfaces based on its vapor pressure. guidechem.comechemi.com

The persistence of this compound in water is unlikely, as it is considered insoluble in water. nipissingu.cathermofisher.comfishersci.com

Degradation Mechanisms in Aquatic and Atmospheric Environments

Reaction with Photochemically-Produced Hydroxyl Radicals in Vapor Phase

In the vapor phase, this compound degrades in the atmosphere through reactions with photochemically-produced hydroxyl radicals. nih.govguidechem.com The rate constant for this reaction has been estimated at 1.3 x 10⁻¹² cubic centimeters/molecule-second at 25 °C, derived using a structure estimation method. nih.govguidechem.comechemi.com This rate constant corresponds to an atmospheric half-life of approximately 12 days, assuming an atmospheric hydroxyl radical concentration of 5 x 10⁺⁵ hydroxyl radicals per cubic centimeter. nih.govguidechem.comechemi.com this compound is not expected to undergo direct photolysis by sunlight because it lacks chromophores that absorb at wavelengths greater than 290 nm. nih.gov

Reductive Dehalogenation Processes

Reductive dehalogenation of this compound has been reported to occur in the presence of nickel-aluminum alloy in a potassium hydroxide (B78521) solution. sigmaaldrich.cnscientificlabs.ieottokemi.comsigmaaldrich.com This process involves the removal of halogen atoms. unacademy.com

Bioaccumulation Potential

According to a classification scheme, the estimated bioconcentration factor (BCF) for this compound suggests a low potential for bioconcentration in aquatic organisms. nih.gov However, some sources indicate that this compound may have some potential to bioaccumulate, with a log Pow of 3. thermofisher.comfishersci.be It is generally considered that this compound does not significantly accumulate in organisms. carlroth.com

Table 1: Bioaccumulation Potential Indicators for this compound

| Indicator | Value | Interpretation | Source |

| Estimated BCF | - | Low potential for bioconcentration in aquatic organisms | nih.gov |

| Log Pow | 3 | May have some potential to bioaccumulate | thermofisher.comfishersci.be |

| Bioaccumulation | Does not significantly accumulate | Does not significantly accumulate in organisms | carlroth.com |

Impact on Aquatic Organisms

This compound is classified as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. nipissingu.cathermofisher.comfishersci.comfishersci.besigmaaldrich.comharpercollege.edu Ecotoxicity data indicates an EC50 for Daphnia of 16 mg/L over 48 hours. sigmaaldrich.comcdnisotopes.com

Table 2: Ecotoxicity Data for this compound

| Organism | Endpoint | Value | Duration | Source |

| Daphnia | EC50 | 16 mg/L | 48 hours | sigmaaldrich.comcdnisotopes.com |

Considerations for Greener Alternatives in Synthesis

Scientists are investigating greener alternatives to reduce reliance on halogenated compounds like this compound due to environmental considerations, including their potential persistence in the environment. solubilityofthings.com For instance, in the electrophilic alkylation of aromatic compounds, graphite (B72142) has been explored as a catalyst for the alkylation of xylenes (B1142099) with secondary alkyl halides, offering a greener alternative to methods that might otherwise involve toxic bromobutane. researchgate.net This approach aligns with green chemistry principles by preventing waste, maximizing material incorporation into the final product, utilizing catalysis, and minimizing the potential for chemical accidents. researchgate.net The continuous-flow, gas-phase synthesis of 1-bromobutane (B133212) (an isomer of this compound) from 1-butanol (B46404) and aqueous HBr over silica-supported quaternary phosphonium (B103445) salt has also been reported as a greener synthetic method. rsc.org

Specialized Research Applications and Emerging Topics

Surface Chemistry and Enantioselective Catalysis

The interaction of chiral molecules with chiral surfaces is a critical area of study, offering insights into enantioselective processes relevant to catalysis and separation. R-2-bromobutane has been extensively investigated on naturally chiral copper surfaces to elucidate these intricate interactions.

Adsorption and Debromination on Chiral Metal Surfaces (e.g., Cu(643)R&S, Cu(531)R&S)

R-2-bromobutane adsorbs onto naturally chiral copper surfaces, specifically Cu(643)R&S and Cu(531)R&S. scholarexpress.netwikipedia.orgfishersci.cawikipedia.orgfishersci.cafishersci.cafishersci.nl Upon adsorption, the molecularly adsorbed R-2-bromobutane can undergo two primary pathways: molecular desorption or debromination. scholarexpress.netwikipedia.orgfishersci.cawikipedia.orgfishersci.cafishersci.cafishersci.nl Debromination leads to the formation of R-2-butyl groups on the surface. scholarexpress.netwikipedia.orgfishersci.cawikipedia.orgfishersci.cafishersci.cafishersci.nl

The selectivity between molecular desorption and debromination is enantiospecific, meaning it is influenced by the handedness of the chiral surface. scholarexpress.netwikipedia.orgfishersci.cawikipedia.org This selectivity exhibits a significant difference when comparing the Cu(643) and Cu(531) surfaces, highlighting the impact of surface structure on the initial adsorption and reaction pathways. scholarexpress.netwikipedia.orgfishersci.cawikipedia.org At low coverages of R-2-bromobutane, the surface chemistry generally does not exhibit enantioselectivity. scholarexpress.netwikipedia.orgfishersci.cawikipedia.orgfishersci.ca However, at monolayer coverage, the decomposition reaction rates of R-2-bromobutane become sensitive to the handedness of the two chiral surfaces, indicating a coverage-dependent enantioselective behavior. scholarexpress.netwikipedia.orgfishersci.cawikipedia.orgfishersci.fi

Enantioselective Product Yields and Surface Structure Dependence

Temperature-programmed reaction spectroscopy (TPRS) is a key technique employed to quantify the relative yields of the various reaction products. scholarexpress.netwikipedia.orgfishersci.cawikipedia.orgfishersci.ca At monolayer coverage, the product yields demonstrate that the decomposition rates of R-2-bromobutane are indeed sensitive to the handedness of the chiral surfaces. scholarexpress.netwikipedia.orgfishersci.cawikipedia.org

β-Hydride Elimination and Hydrogenation Pathways on Surfaces

Following the initial debromination of R-2-bromobutane, the resulting R-2-butyl groups undergo further reactions primarily through two competing pathways: β-hydride elimination and hydrogenation. scholarexpress.netwikipedia.orgfishersci.cawikipedia.orgfishersci.cafishersci.cafishersci.nl β-hydride elimination leads to the formation of 1- or 2-butene (B3427860), while hydrogenation yields butane. scholarexpress.netwikipedia.orgfishersci.cawikipedia.orgfishersci.cafishersci.cafishersci.nl